4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one
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Overview
Description
4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one is a heterocyclic compound that belongs to the class of pyranoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring fused with a pyran ring and a phenyl group attached at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one can be achieved through a one-pot multicomponent reaction. This involves the reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds through Michael addition followed by intramolecular cyclization .
Industrial Production Methods
the one-pot multicomponent reaction described above can be scaled up for industrial applications due to its simplicity, high yields, and absence of metal catalysts .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoxaline ring.
Reduction: Reduced derivatives with hydrogenated quinoxaline rings.
Substitution: Substituted derivatives with various functional groups attached to the quinoxaline ring.
Scientific Research Applications
4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with DNA and proteins .
Comparison with Similar Compounds
4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one can be compared with other similar compounds, such as:
Pyrano[2,3-b]quinoline: Similar structure but with a quinoline ring instead of a quinoxaline ring.
Benzo[h]pyrano[2,3-b]quinoline: Contains a benzo[h]quinoline ring fused with a pyran ring.
4-phenyl-2H-pyrano[2,3-b]quinoline: Similar structure but with a quinoline ring instead of a quinoxaline ring.
Biological Activity
4-Phenyl-2H-pyrano[2,3-b]quinoxalin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H10N2O2, with a molecular weight of 278.27 g/mol. The structure features a pyranoquinoxaline backbone, which is known for its diverse biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. A notable investigation demonstrated that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | COLO205 (Colorectal) | 0.32 | Tubulin binding inhibition |
Compound B | H460 (Lung) | 0.89 | Induction of apoptosis via caspase pathway |
Compound C | Hep3B (Liver) | 0.50 | CDK1 downregulation and G2/M phase arrest |
In vitro studies indicate that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including tubulin binding and downregulation of cell cycle proteins such as cyclin B1 and CDK1 .
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. A study evaluated its effectiveness against several bacterial strains.
Table 2: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.50 |
Pseudomonas aeruginosa | 0.75 |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
3. Antioxidant Activity
Antioxidant properties are critical for preventing oxidative stress-related diseases. The DPPH scavenging assay was employed to assess the antioxidant capacity of the compound.
Table 3: Antioxidant Activity Results
Compound | EC50 (mM) |
---|---|
4-Phenyl Compound | 0.072 |
BHT (Reference) | 0.089 |
The results indicated that the compound exhibits strong antioxidant activity comparable to well-known antioxidants like BHT, making it a promising candidate for further research in oxidative stress-related conditions .
Case Studies
Several case studies have illustrated the therapeutic potential of derivatives based on the pyranoquinoxaline structure:
- Case Study on Colorectal Cancer : A derivative was shown to significantly reduce tumor growth in xenograft models by inducing apoptosis through caspase activation.
- Case Study on Bacterial Infections : In vivo studies demonstrated that treatment with a specific derivative resulted in a marked reduction in bacterial load in infected mice models.
Properties
CAS No. |
625438-39-3 |
---|---|
Molecular Formula |
C17H10N2O2 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
4-phenylpyrano[3,2-b]quinoxalin-2-one |
InChI |
InChI=1S/C17H10N2O2/c20-15-10-12(11-6-2-1-3-7-11)16-17(21-15)19-14-9-5-4-8-13(14)18-16/h1-10H |
InChI Key |
CJOAAPNIVBVIOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=NC4=CC=CC=C4N=C23 |
Origin of Product |
United States |
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